molecular formula C13H8F3NO3 B8276523 1,4-Difluoro-2-(3-fluoro-benzyloxy)-5-nitrobenzene

1,4-Difluoro-2-(3-fluoro-benzyloxy)-5-nitrobenzene

Cat. No. B8276523
M. Wt: 283.20 g/mol
InChI Key: HURFPEPYYXAAPA-UHFFFAOYSA-N
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Patent
US07122562B2

Procedure details

A solution of 2.63 g (9.3 mmol) of 1,4-difluoro-2-(3-fluoro-benzyloxy)-5-nitrobenzene in 25 ml of ethyl acetate is hydrogenated with Pt/C (5%) as the catalyst under normal pressure during 3 hours. For the working-up, the catalyst was filtered over a Dicalit layer and the solution evaporated under reduced pressure. There are obtained 2.25 g (95% of theory) of 2,5-difluoro-4-(3-fluoro-benzyloxy)-phenylamine as a brown solid; MS: m/e=253 (M)+. The crude product is engaged in the next step without further purification.
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([F:11])=[CH:4][C:3]=1[O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=1>C(OCC)(=O)C.[Pt]>[F:11][C:5]1[CH:4]=[C:3]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=2)[C:2]([F:1])=[CH:7][C:6]=1[NH2:8]

Inputs

Step One
Name
Quantity
2.63 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)OCC1=CC(=CC=C1)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered over a Dicalit layer
CUSTOM
Type
CUSTOM
Details
the solution evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)OCC1=CC(=CC=C1)F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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